molecular formula C26H21FN4O2S2 B2415339 2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1223812-07-4

2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2415339
CAS No.: 1223812-07-4
M. Wt: 504.6
InChI Key: FKXIGWFFXJRTKS-UHFFFAOYSA-N
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Description

2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine structure, followed by the introduction of the 4-fluorobenzyl and 4-methylbenzyl groups through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide variety of functionalized compounds, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It may serve as a probe or tool compound in biological studies to investigate cellular processes and molecular interactions.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development efforts.

    Industry: Its unique properties could be exploited in the development of advanced materials for use in electronics, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide apart from similar compounds is its specific combination of functional groups and structural motifs. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S2/c1-16-4-6-17(7-5-16)13-29-21(32)15-34-26-30-22-20-3-2-12-28-24(20)35-23(22)25(33)31(26)14-18-8-10-19(27)11-9-18/h2-12H,13-15H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXIGWFFXJRTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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